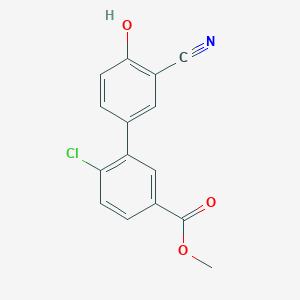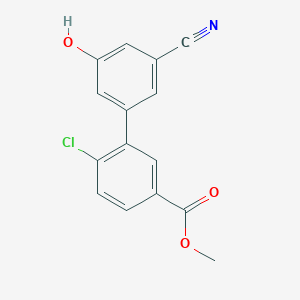
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, or 4-CMCP-2CN, is a synthetic organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 234.6 g/mol and a melting point of 124-125°C. 4-CMCP-2CN has a wide range of scientific applications, including in laboratory experiments, drug development, and biochemistry.
Scientific Research Applications
4-CMCP-2CN has a wide range of scientific applications. It has been used in the synthesis of several drugs, including a novel anti-inflammatory and anti-cancer agent. It has also been used in the synthesis of a new class of antifungal agents, as well as in the synthesis of a new class of antibiotics. Additionally, 4-CMCP-2CN has been used in the synthesis of a novel anticonvulsant and in the synthesis of a novel antidiabetic agent.
Mechanism of Action
4-CMCP-2CN is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting COX-2, 4-CMCP-2CN can reduce inflammation and pain.
Biochemical and Physiological Effects
4-CMCP-2CN has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer and anti-fungal activity. It has also been found to have a protective effect against oxidative stress, which is associated with aging, and to have antioxidant activity. Additionally, 4-CMCP-2CN has been found to have a protective effect against the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
4-CMCP-2CN has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Additionally, it is a relatively stable compound, making it easy to store and handle. However, it is also a relatively potent compound, so it should be handled with care and appropriate safety measures should be taken.
Future Directions
There are several potential future directions for the use of 4-CMCP-2CN. It could be further investigated for its potential use in the development of new drugs, as well as for its potential use in the treatment of various diseases. Additionally, it could be further explored for its potential use in the treatment of oxidative stress and aging. It could also be further explored for its potential use in the development of new antibiotics and antifungals. Finally, it could be further explored for its potential use in the treatment of cardiovascular diseases.
Synthesis Methods
4-CMCP-2CN can be synthesized by a three-step reaction sequence. First, 2-chloro-5-methoxycarbonylphenol is reacted with ethyl chloroformate to form ethyl 2-chloro-5-methoxycarbonylphenyl carbonate. This intermediate is then reacted with cyanide ion in aqueous sodium hydroxide to form 4-CMCP-2CN. This method has been found to be more efficient than other methods, such as direct reaction of 2-chloro-5-methoxycarbonylphenol with sodium cyanide.
properties
IUPAC Name |
methyl 4-chloro-3-(3-cyano-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVGZJBJIUYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684979 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261999-72-7 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)


![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
